molecular formula C5H6ClN3 B1524197 4-Chloropyridine-2,5-diamine CAS No. 1260803-26-6

4-Chloropyridine-2,5-diamine

Cat. No.: B1524197
CAS No.: 1260803-26-6
M. Wt: 143.57 g/mol
InChI Key: IXBAKMAPGBYNOF-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,5-diamine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Chloropyridine-2,5-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diamine oxidase, which is involved in the catabolism of polyamines. The interaction between this compound and diamine oxidase results in the deamination of polyamines, leading to the formation of aminoaldehydes and hydrogen peroxide . This interaction is crucial for understanding the metabolic pathways involving polyamines and their regulation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For example, this compound has been found to inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to changes in gene expression . These binding interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and amino acids . These interactions can lead to changes in metabolic flux and the levels of key metabolites, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes and responses.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize to certain cellular compartments, such as the cytoplasm and nucleus This localization is often directed by targeting signals or post-translational modifications, which guide the compound to specific organelles

Biological Activity

4-Chloropyridine-2,5-diamine is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound can be synthesized through various chemical methods, often involving chlorination and subsequent amination of pyridine derivatives. The synthesis process typically yields high-purity products suitable for pharmacological studies.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study reported that derivatives of 4-chloropyridine compounds demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against tested pathogens .

2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that this compound significantly inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be approximately 23.8 µM, indicating a moderate level of anti-inflammatory activity .

3. Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cell lines, particularly through the modulation of signaling pathways involved in cell survival and proliferation. For example, derivatives showed cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications to the pyridine ring or the introduction of various substituents have been shown to enhance its pharmacological effects:

Substituent Effect on Activity
Methyl GroupIncreases antimicrobial potency
Hydroxyl GroupEnhances anti-inflammatory effects
Halogen SubstituentsModulates anticancer activity

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Study on Antibacterial Activity : A comparative study assessed the antibacterial effects of various pyridine derivatives, including this compound. Results showed a notable reduction in bacterial growth compared to control groups .
  • Anti-inflammatory Research : Another study utilized carrageenan-induced paw edema models in rats to evaluate the anti-inflammatory effects of this compound derivatives. The results demonstrated significant reductions in edema compared to standard anti-inflammatory drugs .

Properties

IUPAC Name

4-chloropyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBAKMAPGBYNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309714
Record name 4-Chloro-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260803-26-6
Record name 4-Chloro-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260803-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.